1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride
Overview
Description
“1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1193389-64-8 . It has a molecular weight of 246.76 and is commonly known as MTCPH. It is a powder at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name of the compound is 1-[(5-methyl-2-thienyl)carbonyl]piperazine hydrochloride . The InChI code is 1S/C10H14N2OS.ClH/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Serotonin Receptor Agonist : 1-(m-Chlorophenyl)piperazine (CPP), a compound structurally related to 1-(5-Methylthiophene-2-carbonyl)piperazine, was found to be a potent inhibitor of [3H]-serotonin binding to membrane receptors from rat brain in vitro. This indicates that such compounds may act as serotonin receptor agonists, suggesting their potential use in studying neurological processes and treating related disorders (Fuller et al., 1981).
Neurotransmitter Receptor Interaction : 1-(m-Chlorophenyl)piperazine (mCPP) has been shown to display similar potency for multiple neurotransmitter receptor binding sites in the human brain, including 5-hydroxytryptamine (5-HT) receptor subtypes. This demonstrates the relevance of such compounds in the study of neurotransmitter systems (Hamik & Peroutka, 1989).
Antidepressant-like Effects : Research indicates that certain piperazine derivatives can exhibit antidepressant-like effects in rodent models. This includes the compound 5-((4-benzo [alpha] isothiazol-3-yl) piperazin-1-yl) methyl)-6-chloroindolin-2-one (BIP-1), which showed significant antidepressant-like effects in various behavioral tests. This suggests that 1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride might also have potential antidepressant applications (Pandey et al., 2010).
Synthesis and Biological Activities : Piperazine-based compounds have been synthesized and evaluated for their biological activities, including anticancer, thrombolytic, and hemolytic effects. Such studies are crucial in identifying new therapeutic agents for various diseases (Hafeez et al., 2022).
Forensic Detection : 1-(3-chlorophenyl) piperazine, another similar compound, has been the focus of forensic studies to develop simple and rapid screening methods for its detection. This underscores the importance of such compounds in legal and forensic contexts (Silva et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYWSWGQINLAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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